molecular formula C6H2N3NaO9S B3271098 Sodium trinitrobenzenesulphonate CAS No. 5400-70-4

Sodium trinitrobenzenesulphonate

Cat. No.: B3271098
CAS No.: 5400-70-4
M. Wt: 315.15 g/mol
InChI Key: NCGJACBPALRHNG-UHFFFAOYSA-M
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Description

Sodium trinitrobenzenesulphonate is a chemical compound known for its strong oxidizing properties. It is derived from benzenesulfonic acid with three nitro groups attached at the 2, 4, and 6 positions. This compound is used in various scientific research applications due to its reactivity and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium trinitrobenzenesulphonate can be synthesized through a catalytic sulfonation process. This involves adding a sodium tungstate catalyst to nitrobenzene, followed by the dropwise addition of sulfur trioxide at temperatures between 80-100°C. The mixture is then heated to 100-120°C for 2-4 hours to complete the sulfonation reaction. The resulting sulfonation liquid is diluted with water, filtered, and neutralized with an alkali. The final product is obtained after drying .

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process ensures minimal byproduct formation and efficient recycling of excess nitrobenzene, making it environmentally friendly .

Mechanism of Action

The mechanism by which sodium trinitrobenzenesulphonate exerts its effects involves its strong oxidizing properties. It can neutralize peptide terminal amino groups by reacting with them, leading to the formation of stable products. The compound’s oxidative nature also makes it effective in inducing inflammatory responses in biological systems .

Comparison with Similar Compounds

Uniqueness: Sodium trinitrobenzenesulphonate is unique due to its specific combination of nitro and sulfonic acid groups, which confer distinct reactivity and applications. Its ability to neutralize peptide terminal amino groups and induce colitis in laboratory models sets it apart from other similar compounds .

Properties

IUPAC Name

sodium;2,4,6-trinitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O9S.Na/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15;/h1-2H,(H,16,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGJACBPALRHNG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N3NaO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5400-70-4
Record name Sodium trinitrobenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.037
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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